5-Amino-2-methyl-3-nitrobenzamide
Overview
Description
5-Amino-2-methyl-3-nitrobenzamide: is an organic compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . It is a yellow crystalline solid or powder, commonly used in biochemical research . This compound is notable for its nitro group, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It’s worth noting that a similar compound, 3-amino-2-methyl-5-nitrobenzamide, is a metabolite of dinitolmide . Dinitolmide is extensively used as an antiprotozoal agent in poultry farming
Mode of Action
Given its structural similarity to 3-amino-2-methyl-5-nitrobenzamide, it’s plausible that it may also function as an antiprotozoal agent This would involve interacting with specific targets within protozoal organisms to inhibit their growth or survival
Biochemical Pathways
If it does indeed function as an antiprotozoal agent, it could potentially disrupt essential biochemical pathways within protozoal organisms, leading to their death or inhibited growth . The exact pathways affected would depend on the specific targets of the compound within these organisms.
Result of Action
If it acts as an antiprotozoal agent, its effects could include the death or inhibited growth of protozoal organisms . The exact effects would depend on the compound’s specific mode of action and the nature of its interactions with its targets.
Biochemical Analysis
Biochemical Properties
5-Amino-2-methyl-3-nitrobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteomic enzymes, which are crucial for protein synthesis and degradation. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism. Additionally, this compound can modulate cell signaling pathways, leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in changes in gene expression, which in turn affects cellular processes. For instance, the compound may inhibit certain enzymes involved in metabolic pathways, thereby altering the flow of metabolites and influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its efficacy. Long-term exposure to this compound can result in sustained alterations in cellular function, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, emphasizing the need for careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for elucidating its role in biochemical processes and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its activity and efficacy. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Amino-2-methyl-3-nitrobenzamide involves the nitration of 2-methylbenzamide followed by amination. The process typically includes the following steps:
Nitration: 2-Methylbenzamide is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions under mild conditions.
Major Products:
Reduction: The major product of the reduction reaction is this compound.
Substitution: Depending on the substituents introduced, various derivatives of this compound can be formed.
Scientific Research Applications
Chemistry: 5-Amino-2-methyl-3-nitrobenzamide is used as a reference standard in analytical chemistry for the determination of residues in biological samples .
Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes and enzyme activities.
Medicine: Although not intended for therapeutic use, this compound can be used in preclinical studies to investigate the pharmacokinetics and metabolism of nitroaromatic compounds.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Methyl-3-nitrobenzamide: Similar structure but lacks the amino group.
3-Amino-2-methylbenzamide: Similar structure but lacks the nitro group.
Uniqueness: 5-Amino-2-methyl-3-nitrobenzamide is unique due to the presence of both amino and nitro groups on the benzamide ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-amino-2-methyl-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-4-6(8(10)12)2-5(9)3-7(4)11(13)14/h2-3H,9H2,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXBENHORDOZLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009265 | |
Record name | 5-Amino-2-methyl-3-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90223-31-7 | |
Record name | Benzamide, 5-amino-2-methyl-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090223317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2-methyl-3-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-methyl-3-nitro-benzamid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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